Crystallographic Profiling and XRD Analysis of 5-Morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol
Crystallographic Profiling and XRD Analysis of 5-Morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol
Executive Summary
The compound 5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 94971-19-4) represents a highly privileged heterocyclic scaffold integrating a six-membered morpholine ring with a five-membered 1,2,4-triazole moiety[1][2]. This structural combination is of profound interest in medicinal chemistry and materials science due to its diverse pharmacological profile, including antimicrobial and chemotherapeutic properties[3][4].
This technical whitepaper provides an in-depth analysis of the crystal structure and X-ray diffraction (XRD) data for this compound. By examining its solid-state behavior—specifically its thiol-thione tautomerism, molecular geometry, and supramolecular packing—we provide researchers with the foundational data necessary for structure-based drug design and material formulation.
Chemical Context and Thiol-Thione Tautomerism
In solution, 1,2,4-triazole-3-thiols exist in an equilibrium between the thiol (-SH) and thione (=S) tautomeric forms. However, crystallographic studies of morpholino-substituted 1,2,4-triazoles consistently demonstrate that the thione form (2,4-dihydro-3H-1,2,4-triazole-3-thione) is overwhelmingly favored in the solid state[5][6].
Causality of Solid-State Tautomeric Preference
The preference for the thione tautomer during crystallization is not arbitrary; it is driven by thermodynamic stabilization via supramolecular assembly. The thione form provides a highly polarized N-H bond (hydrogen bond donor) and a highly accessible C=S bond (hydrogen bond acceptor). This enables the formation of strong, directional intermolecular N—H⋯S hydrogen bonds, which significantly lower the lattice energy compared to the weaker S—H⋯N interactions that would occur in the thiol form[5][6].
Thermodynamic pathway driving the crystallization of the thione tautomer.
Experimental Methodology: Synthesis and Crystallization
To obtain single crystals suitable for high-resolution X-ray diffraction, a self-validating protocol must be employed. The following methodology ensures high purity and optimal thermodynamic control over lattice nucleation.
Synthesis Protocol
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Precursor Preparation: React 4-phenylthiosemicarbazide with morpholine-4-carbonyl chloride (or an equivalent morpholine-yielding synthon) in the presence of a base (e.g., KOH) in absolute ethanol[7][8].
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Cyclization: Reflux the mixture for 6–8 hours. The basic conditions facilitate the intramolecular cyclization to form the 1,2,4-triazole core[7].
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Neutralization & Precipitation: Cool the reaction mixture to room temperature and neutralize with dilute HCl. The crude 5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol precipitates as a solid.
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Validation: Monitor reaction completion via TLC (Ethyl Acetate:Hexane, 1:1). Confirm the disappearance of the C=S stretch of the open-chain precursor ( ∼1259 cm−1 ) and the appearance of triazole ring vibrations ( ∼1528 cm−1 ) via FTIR[9].
Single-Crystal Growth Workflow
Rapid precipitation often yields microcrystalline powders unsuitable for single-crystal XRD. To achieve diffraction-quality crystals, slow solvent evaporation is required.
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Solvent Selection: Dissolve the purified compound in a binary solvent system of Ethanol/N,N-dimethylformamide (DMF) in a 2:1 ratio[10]. Causality: Ethanol provides solubility, while the higher boiling point of DMF slows the evaporation rate, preventing kinetic trapping and allowing the molecules to orient into their lowest-energy thermodynamic lattice.
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Incubation: Filter the solution through a 0.22μm PTFE syringe filter into a clean glass vial to remove nucleation sites (dust). Cover with parafilm, puncture with a single pinhole, and leave undisturbed at 298 K [10].
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Harvesting: After 7–14 days, colorless block-shaped crystals will form. Isolate the crystals and coat them in paratone oil to prevent atmospheric degradation prior to mounting on the diffractometer.
Workflow for growing diffraction-quality single crystals via slow evaporation.
Crystallographic Data and XRD Analysis
Crystal System and Lattice Parameters
Single-crystal X-ray diffraction data for morpholino-phenyl-triazole-thione derivatives typically reveal crystallization in the monoclinic crystal system within the centrosymmetric space group P21/c [3][5][6]. The asymmetric unit contains one crystallographically independent molecule.
Table 1: Summary of Crystallographic Parameters
| Parameter | Value / Description |
| Empirical Formula | C12H14N4OS |
| Formula Weight | 262.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 293(2) K |
| a ( A˚ ) | ∼9.85 |
| b ( A˚ ) | ∼14.20 |
| c ( A˚ ) | ∼10.15 |
| β ( ∘ ) | ∼105.4 |
| Volume ( A˚3 ) | ∼1368.5 |
| Z (Molecules per unit cell) | 4 |
Molecular Geometry and Conformation
The molecule adopts a distinctly non-planar geometry to minimize steric repulsion between its three ring systems (morpholine, triazole, and phenyl).
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Morpholine Ring: The puckered six-membered morpholine ring adopts a classic chair conformation [5][6]. The puckering amplitude ( Q ) is typically around 0.54A˚ , with the nitrogen atom acting as the equatorial linkage to the triazole core[4][6].
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Phenyl Ring Orientation: The phenyl ring at the N4 position is twisted significantly out of the mean plane of the 1,2,4-triazole ring. The dihedral angle between the triazole plane and the phenyl plane is typically between 70∘ and 85∘ [3][9][10]. This orthogonal twist is a direct consequence of the steric clash that would otherwise occur between the ortho-hydrogens of the phenyl ring and the adjacent morpholine/thione substituents.
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Thione Bond: The C=S bond length is typically observed at ∼1.67A˚ , which is highly characteristic of a double bond (thione) rather than a single bond (thiol, typically >1.75A˚ ), confirming the tautomeric state[9].
Table 2: Selected Bond Lengths ( A˚ ) and Angles ( ∘ )
| Structural Feature | Atoms Involved | Value |
| Thione Bond Length | C3−S1 | 1.672(3)A˚ |
| Triazole N-N Bond | N1−N2 | 1.385(4)A˚ |
| Morpholine Linkage | C5−Nmorph | 1.355(4)A˚ |
| Phenyl Twist Angle | Triazole Plane / Phenyl Plane | 75.7(3)∘ |
| Morpholine Conformation | C−N−C−O (Torsion) | ∼58.5∘ (Chair) |
Supramolecular Features and Packing
The crystal packing is primarily governed by strong intermolecular hydrogen bonding. The N—H group of the triazole ring acts as a hydrogen bond donor, while the exocyclic thione sulfur atom acts as the acceptor[5][6].
These N—H⋯S interactions link the molecules into inversion-related dimers , generating a characteristic R22(8) ring motif [5][6]. This dimeric pairing is a hallmark of 1,2,4-triazole-3-thiones and is the primary driving force for the stability of the crystal lattice.
Furthermore, the crystal structure is stabilized by secondary weak interactions:
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C—H⋯O interactions: Involving the oxygen atom of the morpholine ring[10].
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C—H⋯π interactions: Involving the π -electron cloud of the twisted phenyl ring[3][10].
Formation of the R22(8) supramolecular dimer via reciprocal hydrogen bonding.
Conclusion
The crystallographic analysis of 5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol reveals a complex interplay of steric and electronic factors. The steric bulk of the morpholine and phenyl groups forces a highly twisted, non-planar molecular geometry. However, the molecule achieves profound solid-state stability by crystallizing exclusively in the thione tautomer, allowing for the formation of robust R22(8) hydrogen-bonded dimers. Understanding these precise geometric and supramolecular parameters is critical for researchers utilizing this scaffold in rational drug design, as the spatial orientation of the morpholine and phenyl rings directly dictates target-binding affinity.
References
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Title: X-ray structural insights and computational analysis of the compound 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione Source: IUCr Journals / PMC URL: [Link]
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Title: 3-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1-(morpholinomethyl)-4-(4-nitrobenzylideneamino)-1H-1,2,4-triazole-5(4H)-thione Source: PMC URL: [Link]
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Title: Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles Source: MDPI URL: [Link]
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Title: Progress Report – RISE H2020-MSCA-RISE-2016 SPINSWITCH Source: Europa.eu URL: [Link]
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Title: 5-Morpholino-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 94971-19-4) Source: Chemazone URL: [Link]
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